molecular formula C3H7N3 B1337692 1-Azidopropane CAS No. 22293-25-0

1-Azidopropane

Cat. No.: B1337692
CAS No.: 22293-25-0
M. Wt: 85.11 g/mol
InChI Key: TVPPZASKIXGUJQ-UHFFFAOYSA-N
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Description

1-Azidopropane, also known as n-propyl azide, is an organic compound with the molecular formula C₃H₇N₃. It is a simple organic azide characterized by the presence of an azide group (-N₃) attached to a propyl chain. This compound is known for its reactivity and is used in various chemical and industrial applications .

Preparation Methods

1-Azidopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromopropane with sodium azide in an aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azide group . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and safe handling of reactive azide intermediates.

Chemical Reactions Analysis

1-Azidopropane undergoes various chemical reactions, primarily driven by the reactivity of the azide group. Some of the notable reactions include:

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Azidopropane can be compared with other similar compounds, such as:

This compound is unique due to its specific reactivity profile and the presence of a propyl chain, which influences its physical and chemical properties.

Properties

IUPAC Name

1-azidopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3/c1-2-3-5-6-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPPZASKIXGUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3
Record name n-Propyl azide
Source Wikipedia
URL https://en.wikipedia.org/wiki/N-Propyl_azide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496682
Record name n-Propyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22293-25-0
Record name 1-Azidopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22293-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Propyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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